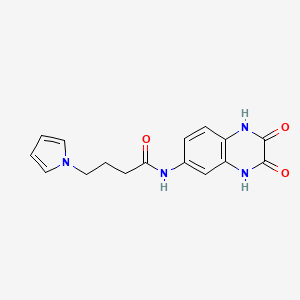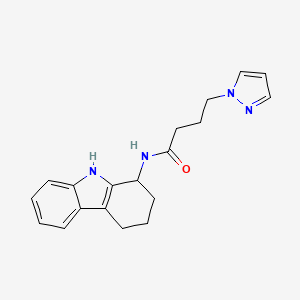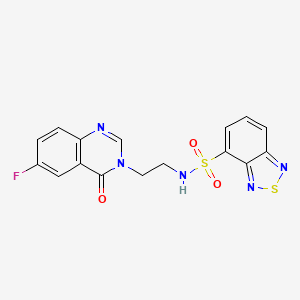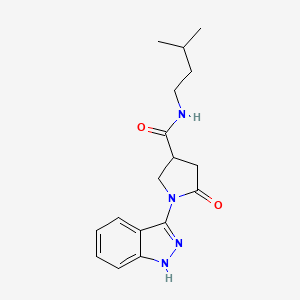
C21H13F2NO4S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C21H13F2NO4S is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of fluorine, nitrogen, oxygen, and sulfur atoms, which contribute to its diverse reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C21H13F2NO4S typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile under specific conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum-based catalysts, can enhance the reaction efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
C21H13F2NO4S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
C21H13F2NO4S: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which C21H13F2NO4S exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways , depending on the specific application.
Comparaison Avec Des Composés Similaires
C21H13F2NO4S: can be compared with other fluorinated aromatic compounds, such as:
C20H12F2NO4S: Similar structure but with one less carbon atom.
C21H14F2NO4S: Similar structure but with one additional hydrogen atom.
The uniqueness of This compound lies in its specific arrangement of atoms, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C21H13F2NO4S |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
4-fluoro-N-[3-(4-fluorophenyl)-4-oxochromen-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H13F2NO4S/c22-14-7-5-13(6-8-14)19-20(25)17-3-1-2-4-18(17)28-21(19)24-29(26,27)16-11-9-15(23)10-12-16/h1-12,24H |
Clé InChI |
FTQXCAFFUTYLPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(O2)NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B10992596.png)
![N-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10992600.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B10992601.png)
![2-(6-chloro-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B10992611.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide](/img/structure/B10992628.png)
![N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycine](/img/structure/B10992636.png)

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B10992646.png)
![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10992649.png)
![4-(3-chlorophenyl)-N-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10992651.png)

![ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10992663.png)

